Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate
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Overview
Description
Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzyl group attached to a piperazine ring, which is further substituted with a thiophen-2-ylacetyl group. Its molecular complexity and functional groups make it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperazine core. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium cyanide (NaCN) or thionyl chloride (SOCl2).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Its interaction with biological targets is of interest for developing new therapeutic agents.
Medicine: The compound's potential medicinal applications are being explored, particularly in the context of drug discovery and development. Its structural features may contribute to the design of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Mechanism of Action
The mechanism by which Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(Thiophen-2-yl)benzoic acid
2-Phenylpyridine
2-(benzo[b]thiophen-2-yl)pyridine
Uniqueness: Benzyl 4-[(thiophen-2-yl)acetyl]piperazine-1-carboxylate stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
918479-98-8 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
benzyl 4-(2-thiophen-2-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3S/c21-17(13-16-7-4-12-24-16)19-8-10-20(11-9-19)18(22)23-14-15-5-2-1-3-6-15/h1-7,12H,8-11,13-14H2 |
InChI Key |
LEDRQEBDFVSCFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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